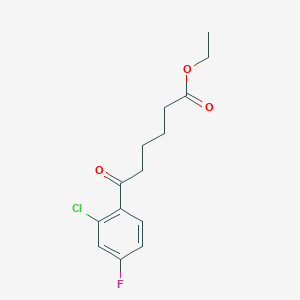

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate

Descripción general

Descripción

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a 2-chloro-4-fluorophenyl group attached to a hexanoate backbone, which includes a ketone functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluoroaniline and ethyl acetoacetate.

Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-chloro-4-fluoroaniline with ethyl acetoacetate under basic conditions, typically using sodium ethoxide as a base.

Cyclization and Esterification: The intermediate undergoes cyclization and subsequent esterification to form the desired product. This step may require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods often employ automated systems for precise control of temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The ketone group in the compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate is being explored for its potential therapeutic properties. It serves as a lead compound for developing pharmaceuticals targeting inflammation and microbial infections. The compound's structure suggests it may interact with specific enzymes or receptors, influencing various biological pathways.

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antifungal activity by disrupting cellular antioxidation systems in pathogenic fungi, which may be effective against drug-resistant strains.

- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines, with mechanisms linked to apoptosis induction through interference with survival signaling pathways.

Enzyme Interaction Studies

The compound may act as an inhibitor for certain enzymes, such as xanthine oxidase, which is implicated in various diseases. This suggests a potential role in therapeutic applications where enzyme modulation is beneficial.

Antifungal Activity

A study highlighted the effectiveness of structurally similar compounds in targeting cellular antioxidation systems, suggesting that this compound may also possess antifungal properties through analogous mechanisms.

Cytotoxic Effects

Research on related compounds indicated significant cytotoxicity against breast cancer cell lines, prompting further investigation into the potential use of this compound in cancer therapy.

Enzyme Interaction Studies

Interaction studies have shown that compounds with similar structures can effectively bind to enzymes like xanthine oxidase (XO). This suggests a potential for this compound to act as a selective inhibitor.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 6-(2-chlorophenyl)-6-oxohexanoate | Similar hexanoate backbone; chlorine substituent | Lacks fluorine substituents; potentially different activity |

| Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | Fluorine instead of chlorine | May exhibit different pharmacological properties |

| Ethyl 6-(3-bromo-4-fluorophenyl)-6-oxohexanoate | Bromine instead of chlorine | Different halogen may affect reactivity and stability |

This table illustrates how variations in halogen substituents can significantly alter the biological activity and pharmacological profiles of related compounds.

Mecanismo De Acción

The mechanism of action of Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 6-(2-chlorophenyl)-6-oxohexanoate

- Ethyl 6-(4-fluorophenyl)-6-oxohexanoate

- Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate

Uniqueness

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its selectivity and potency in various applications compared to similar compounds with only one substituent.

Actividad Biológica

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a hexanoate backbone with a chloro and fluorine substituent on the phenyl ring. This specific arrangement contributes to its biological activity by influencing its interaction with various molecular targets.

The mechanism of action for this compound involves its binding affinity to specific enzymes and receptors, potentially modulating biochemical pathways. The presence of halogen atoms (chlorine and fluorine) enhances the compound's reactivity and selectivity towards biological targets, which may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to therapeutic effects.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Some investigations have pointed towards its potential in inhibiting cancer cell proliferation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Chloro and fluorine substituents | Potentially enhanced biological activity due to halogens |

| Ethyl 6-(2-chloro-phenyl)-6-oxohexanoate | Chlorine substituent only | May exhibit different pharmacological properties |

| Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | Fluorine instead of chlorine | Different reactivity profile |

| Ethyl 6-(3-bromo-4-fluorophenyl)-6-oxohexanoate | Bromine instead of chlorine | Varies in stability and reactivity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the compound's efficacy against bacterial strains. Results indicated significant inhibition of growth in multiple pathogens, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of the compound using in vitro models. The findings revealed a marked reduction in pro-inflammatory cytokines, indicating its therapeutic potential for inflammatory conditions .

- Cancer Cell Proliferation Study : In vitro assays demonstrated that this compound inhibited the proliferation of certain cancer cell lines, highlighting its possible application in cancer therapy .

Future Directions

Further research is required to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future studies include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Analysis : To understand how modifications to the chemical structure influence biological activity.

- Clinical Trials : To evaluate safety and efficacy in humans for potential therapeutic applications.

Propiedades

IUPAC Name |

ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFO3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(16)9-12(11)15/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWSUMZNNNKCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901253075 | |

| Record name | Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-25-2 | |

| Record name | Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.